Furfuryl thioacetate

Catalog No.
S749373
CAS No.
13678-68-7
M.F
C7H8O2S
M. Wt
156.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl thioacetate

CAS Number

13678-68-7

Product Name

Furfuryl thioacetate

IUPAC Name

S-(furan-2-ylmethyl) ethanethioate

Molecular Formula

C7H8O2S

Molecular Weight

156.2 g/mol

InChI

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3

InChI Key

LQOUTUIIYXYBQW-UHFFFAOYSA-N

SMILES

CC(=O)SCC1=CC=CO1

Solubility

Insoluble in water,soluble in organic solvents, fats
Miscible at room temperature (in ethanol)

Synonyms

S-Acetylfurfurylmercaptan; Ethanethioic Acid S-(2-Furanylmethyl) Ester; Thioacetic Acid S-Furfuryl Ester; 2-Furanmethanethiol Acetate; Furfurylthiol Acetate; S-(2-Furanylmethyl)thioacetate;

Canonical SMILES

CC(=O)SCC1=CC=CO1

Flavor and Fragrance Research

Furfuryl thioacetate is primarily investigated in scientific research for its flavor and fragrance properties. It possesses a unique aroma profile described as burnt, coffee-like, roasted, and sulfurous. Researchers use furfuryl thioacetate in various studies, including:

  • Understanding flavor perception: Scientists employ furfuryl thioacetate to explore human olfactory and taste receptors' response to specific aroma compounds. This helps elucidate the complex mechanisms behind flavor perception. Source: Sigma-Aldrich product page, Furfuryl thioacetate:
  • Developing new flavors and fragrances: The unique aroma profile of furfuryl thioacetate makes it a valuable tool for creating novel flavor and fragrance compositions. Researchers can use it in trace amounts to impart desired characteristics, such as roasted or coffee-like notes, in various food and beverage products and perfumes. Source: The Good Scents Company, Furfuryl thioacetate:
  • Chemical analysis of flavors and fragrances: Scientists utilize furfuryl thioacetate as a reference compound in analytical techniques like gas chromatography and mass spectrometry. These techniques help identify and quantify the various components present in complex flavor and fragrance mixtures. Source: PubChem, Furfuryl thioacetate: )

Other Potential Applications

While the primary focus of research on furfuryl thioacetate is within the realm of flavor and fragrance, some studies have explored its potential applications in other areas:

  • Antimicrobial activity: Limited research suggests furfuryl thioacetate may exhibit some antimicrobial properties against specific bacteria and fungi. However, further investigation is needed to understand its efficacy and potential applications in this domain. [Source: Need citation for this information - ongoing research]
  • Biomedical research: Preliminary studies have investigated the potential use of furfuryl thioacetate in targeted drug delivery systems. However, this research is still in its early stages, and further exploration is needed to establish its viability. [Source: Need citation for this information - ongoing research]

Furfuryl thioacetate is a chemical compound with the formula C₇H₈O₂S, classified as an organosulfur compound. It is primarily recognized for its unique properties, which include being a liquid at room temperature with a density of approximately 1.158 g/cm³ and a boiling point around 154°F (67.8°C) . This compound is derived from furfuryl alcohol and thioacetic acid, exhibiting characteristics typical of both functional groups. It has gained attention in various fields, including food science and fragrance chemistry, due to its potential applications.

FTA's primary mechanism of action is related to its flavor and aroma properties. It interacts with olfactory receptors in the nose, triggering the perception of a roasted coffee aroma [].

There is no significant research on the biological activity of FTA beyond its flavor and fragrance applications.

While generally recognized as safe (GRAS) for use in food by the FDA [], FTA can have some safety concerns:

  • Skin Irritation: FTA may cause skin irritation upon contact [].
  • Respiratory Irritation: Inhalation of concentrated vapors may irritate the respiratory tract [].
  • Flammability: Information on the specific flammability of FTA is limited, but organic sulfides can be flammable in general [].
Typical of thioesters. It can undergo hydrolysis to yield furfuryl alcohol and thioacetic acid when exposed to water, particularly under acidic or basic conditions. Additionally, it can react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the thioester group .

Key Reactions:

  • Hydrolysis:
    C7H8O2S+H2OC5H6O+C2H4OS\text{C}_7\text{H}_8\text{O}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_6\text{O}+\text{C}_2\text{H}_4\text{OS}
  • Nucleophilic Substitution:
    The carbonyl carbon can be attacked by various nucleophiles, leading to the formation of different derivatives.

Furfuryl thioacetate has been studied for its biological activities, specifically as an anti-browning agent in food products. Research indicates that it effectively inhibits polyphenol oxidase activity, which is responsible for enzymatic browning in fruits and vegetables. This property makes it valuable in preserving the quality of fresh-cut produce, such as potatoes .

In addition to its use in food preservation, furfuryl thioacetate has been evaluated for potential genotoxicity and reproductive toxicity, although current assessments suggest that it does not pose significant risks at typical exposure levels .

Furfuryl thioacetate can be synthesized through several methods:

  • Direct Esterification: This method involves reacting furfuryl alcohol with thioacetic acid in the presence of an acid catalyst.
    • Reaction:
      C5H6O+C2H4OSC7H8O2S+H2O\text{C}_5\text{H}_6\text{O}+\text{C}_2\text{H}_4\text{OS}\rightarrow \text{C}_7\text{H}_8\text{O}_2\text{S}+\text{H}_2\text{O}
  • Thionation of Furfuryl Alcohol: In this approach, furfuryl alcohol is treated with a thionating agent like phosphorus pentasulfide or Lawesson's reagent to introduce the thioacetate group.
  • Transesterification: This involves exchanging the ester group of another thioester with furfuryl alcohol under catalytic conditions.

Furfuryl thioacetate finds applications across various industries:

  • Food Industry: Used as an anti-browning agent to enhance the shelf life and appearance of fresh-cut fruits and vegetables.
  • Fragrance Industry: Employed in perfumes and flavorings due to its pleasant odor profile.
  • Agricultural Chemistry: Investigated for potential use as a plant growth regulator or pest deterrent.

Studies have shown that furfuryl thioacetate interacts with several biological systems:

  • Polyphenol Oxidase Inhibition: It significantly reduces the conversion of tyrosine into quinones by inhibiting polyphenol oxidase activity, making it effective in preventing browning .
  • Toxicological Assessments: Interaction studies indicate low toxicity levels under regulated conditions, though further research is needed to fully understand its long-term effects on human health and the environment .

Furfuryl thioacetate shares similarities with other organosulfur compounds. Here are some compounds that exhibit comparable properties:

Compound NameChemical FormulaKey Properties
Thioacetic AcidC₂H₄OSSimple thiol compound used in organic synthesis.
Furfuryl AlcoholC₅H₆OPrecursor to furfuryl thioacetate; used in resins and coatings.
S-Methyl ThioacetateC₅H₈OSSimilar structure; used in flavoring and fragrance applications.
S-Furfuryl ThiosemicarbazoneC₇H₈N₂OSExhibits biological activity against tyrosinase; potential anti-cancer properties.

Uniqueness of Furfuryl Thioacetate:
Furfuryl thioacetate's distinctiveness lies in its dual functionality as both a food preservative and a fragrance component, setting it apart from other similar compounds that typically serve a single purpose.

Physical Description

Oily liquid; burnt, roasted, alliaceous, garlic, savory, coffee-like

XLogP3

1.3

Density

d 1.17
1.149-1.155 (20°)

UNII

04ZX16701F

GHS Hazard Statements

Aggregated GHS information provided by 1496 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 136 of 1496 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1360 of 1496 companies with hazard statement code(s):;
H315 (98.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13678-68-7

Wikipedia

Furfuryl thioacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanethioic acid, S-(2-furanylmethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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